molecular formula C12H12BrNO2 B592746 Ethyl (2-bromo-1H-indol-3-yl)acetate CAS No. 1912-37-4

Ethyl (2-bromo-1H-indol-3-yl)acetate

Cat. No.: B592746
CAS No.: 1912-37-4
M. Wt: 282.137
InChI Key: KHJZVJWFHWQLAB-UHFFFAOYSA-N
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Description

Ethyl (2-bromo-1H-indol-3-yl)acetate belongs to the class of 2,3-disubstituted indole derivatives, which are pivotal in medicinal chemistry due to their diverse biological activities. Indole scaffolds are privileged structures in pharmaceuticals, with over 200 derivatives in clinical use or trials . The compound features a bromine atom at the 2-position of the indole ring and an ethyl acetate group at the 3-position.

Properties

CAS No.

1912-37-4

Molecular Formula

C12H12BrNO2

Molecular Weight

282.137

IUPAC Name

ethyl 2-(2-bromo-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H12BrNO2/c1-2-16-11(15)7-9-8-5-3-4-6-10(8)14-12(9)13/h3-6,14H,2,7H2,1H3

InChI Key

KHJZVJWFHWQLAB-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=C(NC2=CC=CC=C21)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of ethyl (2-bromo-1H-indol-3-yl)acetate with key analogs:

Compound Name Substituents (Position) Key Functional Groups Molecular Formula References
This compound Br (2), ethyl acetate (3) Bromine, ester C₁₂H₁₂BrNO₂ -
Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate Br (5), oxoacetate (3) Bromine, ketone-ester C₁₂H₁₀BrNO₃
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate 4-nitrobenzoyl (2), ethyl acetate (3) Nitro, benzoyl, ester C₁₉H₁₆N₂O₅
Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate Br (5), amino-acetate (3) Bromine, amine, ester C₁₂H₁₃BrN₂O₂
Ethyl 2-(1H-indol-3-yl)acetate H (2), ethyl acetate (3) Ester C₁₂H₁₃NO₂

Key Observations :

  • Bromine Position: Bromine at the 2-position (target compound) vs. 5-position (e.g., ) alters electronic distribution.
  • Functional Groups: The oxoacetate group in Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate introduces a ketone, increasing polarity and hydrogen-bonding capacity compared to the simple acetate ester .

Physicochemical Properties

  • Melting Points : Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate has a melting point of 163–165°C , while brominated analogs like are amorphous solids, indicating reduced crystallinity due to bulky substituents.
  • Solubility: The nitrobenzoyl group in likely reduces aqueous solubility compared to the bromo-acetate derivatives. Amino-substituted compounds (e.g., ) may exhibit higher solubility in polar solvents.
  • Stability: Bromine’s electron-withdrawing effect could enhance stability against oxidative degradation compared to non-halogenated analogs.

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